![molecular formula C11H12N2O2 B1666002 Amiquinsin CAS No. 13425-92-8](/img/structure/B1666002.png)
Amiquinsin
Overview
Description
Amiquinsin is a chemical compound with the molecular formula C11H12N2O2 . It is also known by the names 6,7-dimethoxyquinolin-4-amine and 4-Amino-6,7-dimethoxyquinoline .
Synthesis Analysis
The metabolism of amiquinsin hydrochloride (4-amino-6,7-dimethoxyquinoline hydrochloride monohydrate) was studied in rats and humans. The major metabolite isolated from human urine was identified through synthesis as 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate .
Molecular Structure Analysis
Amiquinsin has a molecular weight of 204.22 g/mol . The InChI string for Amiquinsin is InChI=1S/C11H12N2O2/c1-14-10-5-7-8 (12)3-4-13-9 (7)6-11 (10)15-2/h3-6H,1-2H3, (H2,12,13)
. The canonical SMILES for Amiquinsin is COC1=CC2=C (C=CN=C2C=C1OC)N
.
Physical And Chemical Properties Analysis
Amiquinsin has a molecular weight of 204.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass of Amiquinsin is 204.089877630 g/mol . The topological polar surface area of Amiquinsin is 57.4 Ų .
Scientific Research Applications
c-Met Tyrosine Kinase Inhibition
Amiquinsin derivatives have been synthesized and identified as potent inhibitors of the tyrosine kinase c-Met, which is a promising target for cancer therapy due to its role in cancer cell growth, survival, angiogenesis, and metastasis. These derivatives exhibit in vitro biological activities against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .
Antiproliferative Activity Against Cancer Cell Lines
Novel quinazoline derivatives of Amiquinsin have been designed and synthesized, showing significant antiproliferative activities against human cancer cell lines including PC-3 (prostate cancer), MGC-803 (gastric cancer), HGC-27 (gastric carcinoma), A549 (lung cancer), and H1975 (lung adenocarcinoma). Some compounds in this series have displayed potent anti-proliferative activity, particularly against MGC-803 cells .
Antitumor Activity with Diaryl Urea Scaffolds
A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds have been developed. These compounds have been evaluated for their antitumor activities in vitro and have shown excellent potency against four tested cancer cell lines compared with sorafenib, a medication used to treat kidney, liver, and thyroid cancer .
properties
IUPAC Name |
6,7-dimethoxyquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYGOXJMRZJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158613 | |
Record name | Amiquinsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amiquinsin | |
CAS RN |
13425-92-8 | |
Record name | Amiquinsin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiquinsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIQUINSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85HK85C137 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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